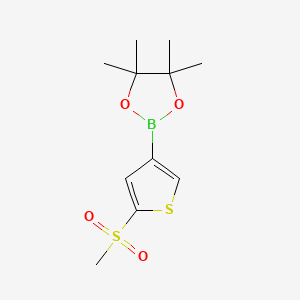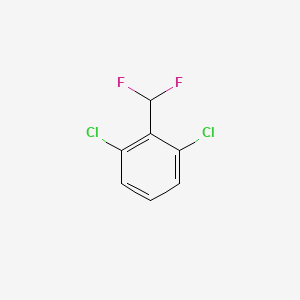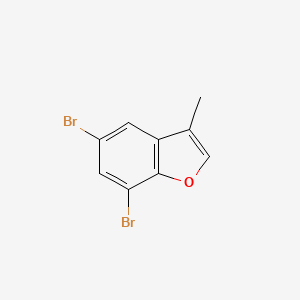
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group, a hydroxy group, and an ethyl ester. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate typically involves multiple steps. One common method starts with the protection of the hydroxy group using a Boc protecting group. This is followed by the formation of the oxazepine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Acidic conditions using TFA (Trifluoroacetic acid) are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Applications De Recherche Scientifique
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate involves its interaction with various molecular targets. The Boc protecting group can be selectively removed to reveal reactive sites that can interact with enzymes or other biological molecules. The hydroxy group can form hydrogen bonds, while the ester group can participate in esterification reactions, making it a versatile compound in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of an oxazepine ring.
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate: Contains a benzyl group and a piperidine ring.
Uniqueness
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate is unique due to its oxazepine ring structure, which imparts different chemical reactivity and biological activity compared to piperidine derivatives. The presence of the hydroxy group also adds to its versatility in chemical reactions.
Propriétés
Formule moléculaire |
C13H21NO6 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
4-O-tert-butyl 5-O-ethyl 6-hydroxy-3,7-dihydro-2H-1,4-oxazepine-4,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-5-19-11(16)10-9(15)8-18-7-6-14(10)12(17)20-13(2,3)4/h15H,5-8H2,1-4H3 |
Clé InChI |
XXYUUXAUACKKFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(COCCN1C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)
![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)

